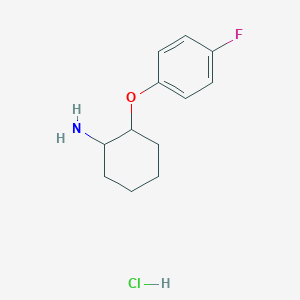

2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C12H17ClFNO and a molecular weight of 245.72 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluorophenol with cyclohexanone to form 2-(4-fluorophenoxy)cyclohexanone. This intermediate is then reduced to 2-(4-fluorophenoxy)cyclohexanol, which is subsequently converted to 2-(4-fluorophenoxy)cyclohexan-1-amine through an amination reaction. Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt .

Análisis De Reacciones Químicas

2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of fluorinated compounds on biological systems. In medicine, it is investigated for its potential therapeutic applications, including its use as a precursor for drug development .

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride can be compared with other similar compounds, such as:

- 2-(4-Chlorophenoxy)cyclohexan-1-amine;hydrochloride

- 2-(4-Bromophenoxy)cyclohexan-1-amine;hydrochloride

- 2-(4-Methylphenoxy)cyclohexan-1-amine;hydrochloride These compounds share similar structures but differ in the substituents on the phenoxy group. The presence of different substituents can significantly affect the compound’s chemical properties and biological activities, making this compound unique in its applications .

Actividad Biológica

2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including the fluorinated phenoxy group, contribute to its biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on a review of diverse scientific literature.

Structural Overview

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexane ring substituted with a 4-fluorophenoxy group and an amine functional group, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound has been shown to modulate the activity of specific receptors, potentially influencing neurotransmitter systems. This modulation may lead to therapeutic effects in neurological disorders.

- Enzyme Interaction : It can bind to enzymes, altering their activity and affecting various biochemical pathways. This interaction is crucial for understanding its role in drug development and therapeutic applications .

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating infections .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 12.4 | S. aureus |

| Compound B | 16.5 | E. coli |

- Anti-inflammatory Effects : In vitro assays have shown that derivatives of this compound may exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Neurological Research : A study examined the effects of this compound on neuronal cell lines, revealing its ability to enhance synaptic plasticity through modulation of neurotransmitter release. This suggests a possible role in treating neurodegenerative disorders .

- Cancer Research : Another investigation focused on the compound's ability to inhibit tumor growth in murine models, indicating potential as an antitumor agent through pathways involving apoptosis and cell cycle regulation .

Therapeutic Applications

The promising biological activities of this compound make it a candidate for various therapeutic applications:

- Neurological Disorders : Its mechanism of action suggests potential use in treating conditions such as Alzheimer's disease and schizophrenia by targeting neurotransmitter systems.

- Infectious Diseases : Given its antimicrobial properties, further research could explore its use as an antibiotic or adjunct therapy for resistant bacterial infections.

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)cyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14;/h5-8,11-12H,1-4,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVYSVDROYSAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OC2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.